
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a useful research compound. Its molecular formula is C7H6BClO2 and its molecular weight is 168.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Versatile Applications in Medicinal Chemistry The compound 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol, as part of the benzoxaborole family, demonstrates a broad spectrum of applications in medicinal chemistry due to its unique physicochemical and drug-like properties. Benzoxaborole derivatives have been pivotal in discovering new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. Notably, two derivatives are clinically used for treating onychomycosis (tavaborole) and atopic dermatitis (crisaborole), with more compounds in various clinical trial phases. The electron-deficient nature of the boron atom in benzoxaboroles underpins their peculiar mechanism of action, making this class of compounds an attractive field for pharmaceutical research and development (Nocentini, Supuran, & Winum, 2018).
Building Blocks and Protecting Groups in Organic Synthesis Beyond their biological activity, certain benzoxaboroles, including derivatives of this compound, serve as crucial building blocks and protecting groups in organic synthesis. Their exceptional properties and versatile applications, especially in forming molecular receptors for sugars and glycoconjugates, underscore the compound's significant utility in synthetic chemistry. This highlights the ongoing interest and investigation into benzoxaboroles spurred by their promising features and wide-ranging applications (Adamczyk-Woźniak et al., 2009).
Potential in Neglected Tropical Disease Treatments The exploration of boron-based drugs, particularly benzoxaboroles like this compound, has identified promising treatments for neglected tropical diseases such as human African trypanosomiasis, malaria, and Chagas disease. The ability of these compounds to reversibly interact with biochemical targets through boron's empty p-orbital is crucial to their effectiveness. Their physicochemical and pharmacokinetic properties align well with requirements for oral absorption, metabolic stability, and low toxicity, positioning them as potent candidates for clinical trials in combating these diseases (Jacobs, Plattner, & Keenan, 2011).
Mecanismo De Acción
Target of Action
Similar compounds like an-2718 are known to inhibit the growth of fungi by inhibiting protein synthesis .
Mode of Action
The compound’s mode of action is through the OBORT (Oxaborole tRNA-Trapping) mechanism . This mechanism involves the inhibition of protein synthesis, which in turn inhibits the growth of fungi .
Biochemical Pathways
Given its similarity to an-2718, it can be inferred that it affects the protein synthesis pathway in fungi .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of protein synthesis, leading to the inhibition of fungal growth . The exact molecular and cellular effects would depend on the specific fungi and the concentration of the compound.
Propiedades
IUPAC Name |
4-chloro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXDFBZHOOZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947162-29-0 |
Source


|
| Record name | 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2483854.png)

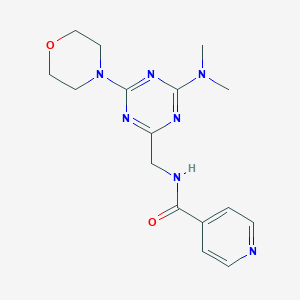

![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)
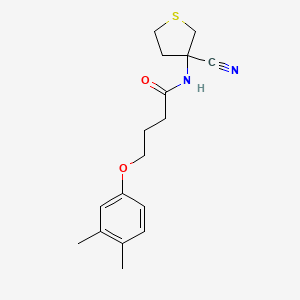
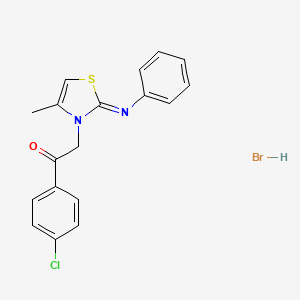
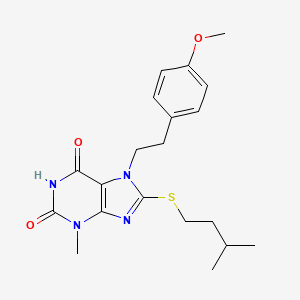

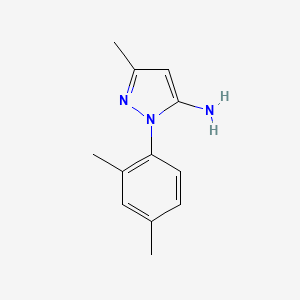
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
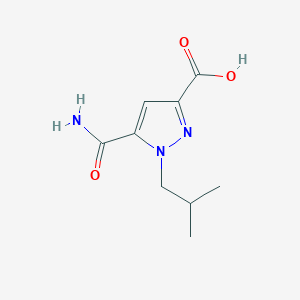
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
